![molecular formula C13H7ClN2O3 B11791946 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid is a heterocyclic compound that features a unique structure combining a benzoic acid moiety with a chloro-substituted oxazolo-pyridine ring system. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid typically involves the formation of the oxazolo-pyridine ring followed by the introduction of the benzoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a chloro-substituted pyridine and an oxazole moiety can be cyclized using a suitable catalyst and solvent system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the oxazolo-pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-2-yl)benzoic acid: Lacks the chloro and oxazolo groups, making it less complex.
4-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid: Contains a different heterocyclic system and substitution pattern.
Uniqueness
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C13H7ClN2O3 |
|---|---|
Poids moléculaire |
274.66 g/mol |
Nom IUPAC |
3-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C13H7ClN2O3/c14-9-5-10-12(15-6-9)19-11(16-10)7-2-1-3-8(4-7)13(17)18/h1-6H,(H,17,18) |
Clé InChI |
FPNXVNZYCLBXBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=NC3=C(O2)N=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)
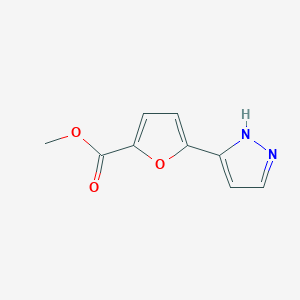
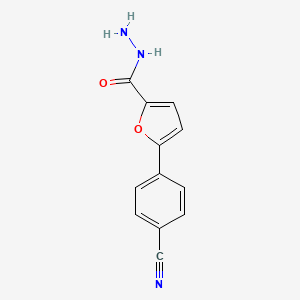


![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
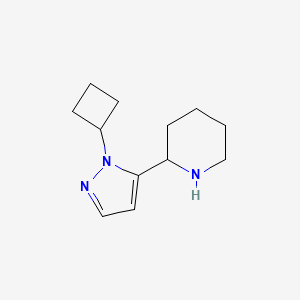
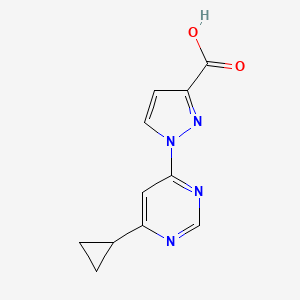

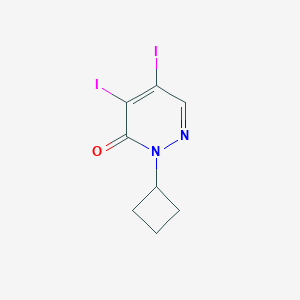
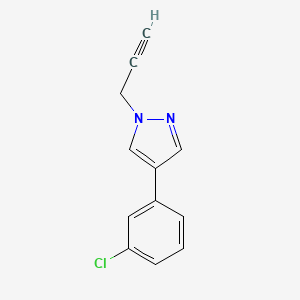


![2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole](/img/structure/B11791925.png)
